Prostaglandin E2 (Cervidil)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

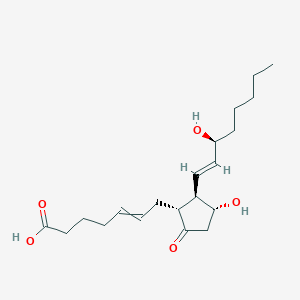

Prostaglandin E2, also known as dinoprostone, is a naturally occurring prostaglandin with significant physiological and pharmacological roles. It is widely used in medical practice, particularly in obstetrics, for inducing labor and cervical ripening. Prostaglandin E2 is marketed under various trade names, including Cervidil, Prostin E2, and Propess .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prostaglandin E2 is synthesized from arachidonic acid through a series of enzymatic reactions. The process begins with the activation of arachidonic acid by the enzyme phospholipase A2, followed by oxygenation by cyclooxygenase enzymes to form prostaglandin endoperoxides. Specifically, prostaglandin G2 is modified by the peroxidase moiety of the cyclooxygenase enzyme to produce prostaglandin H2, which is then converted to prostaglandin E2 .

Industrial Production Methods: Industrial production of prostaglandin E2 involves the extraction and purification of the compound from biological sources or through chemical synthesis. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the conversion of precursors into the final product .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin E2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the reactions involving prostaglandin E2 include oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure optimal yields and product purity .

Major Products Formed: The major products formed from the reactions of prostaglandin E2 include various prostaglandin analogs and derivatives. These products are used in different therapeutic applications, including the treatment of inflammatory conditions and the induction of labor .

Scientific Research Applications

Prostaglandin E2 has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other prostaglandins and related compounds. In biology, prostaglandin E2 plays a crucial role in cell signaling and regulation of physiological processes. In medicine, it is used for inducing labor, managing postpartum hemorrhage, and treating gestational trophoblastic disease . In industry, prostaglandin E2 is used in the production of pharmaceuticals and as a research tool for studying prostaglandin pathways .

Mechanism of Action

Prostaglandin E2 exerts its effects by binding to specific prostaglandin receptors on the surface of target cells. This binding activates intracellular signaling pathways, leading to various physiological responses. In obstetrics, prostaglandin E2 induces cervical ripening and uterine contractions by stimulating the secretion of collagenase, which degrades collagen and increases the water content of the cervix . This facilitates cervical softening and dilation, promoting labor induction .

Comparison with Similar Compounds

- Prostaglandin E1 (misoprostol)

- Prostaglandin F2α (dinoprost)

- Prostaglandin D2

- Prostaglandin I2 (prostacyclin)

Prostaglandin E2’s unique properties and applications make it a valuable compound in both clinical and research settings.

Properties

Molecular Formula |

C20H32O5 |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4?,13-12+/t15-,16+,17+,19+/m0/s1 |

InChI Key |

XEYBRNLFEZDVAW-NDSKFXQUSA-N |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC=CCCCC(=O)O)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12824472.png)

![1-Methyl-5-(methylthio)-1H-benzo[d]imidazol-2-amine](/img/structure/B12824517.png)

![2-Amino-1H-benzo[d]imidazole-1-carboximidamide](/img/structure/B12824559.png)

![9,10-dimethoxy-5,6-dihydro-2H-1,3-dioxolano[4,5-g]isoquinolino[3,2-a]isoquinol ine, chloride](/img/structure/B12824565.png)

![[(8S,9S,10R,11R,13S,14S,17R)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B12824568.png)